Perbenzoic acid
Description
Historical Evolution and Significance of Perbenzoic Acid as a Key Oxidant
The journey of peroxy acids as oxidizing agents in organic synthesis is a rich one, with this compound playing a notable role. While the broader class of peroxy acids was recognized for its oxidative capabilities earlier, specific methods for the preparation of this compound were developed and refined over time. An early method involved the reaction of benzoyl peroxide with sodium methoxide (B1231860), followed by acidification. wikipedia.orgorgsyn.org A significant advancement was the direct conversion of aromatic acids to their corresponding peroxy acids, a method that proved more reliable and easier to execute than previous procedures. orgsyn.org
The historical significance of this compound is intrinsically linked to its application in fundamental oxidation reactions. One of the most prominent of these is the epoxidation of alkenes, a reaction now famously known as the Prilezhaev reaction. wikipedia.orgthermofishersci.in This transformation, which converts alkenes into epoxides, opened up new avenues for the synthesis of complex molecules, as epoxides are versatile intermediates that can undergo a variety of subsequent reactions. slideshare.netlibretexts.org Another cornerstone reaction where this compound and its derivatives have proven invaluable is the Baeyer-Villiger oxidation, which converts ketones to esters. wikipedia.orgslideshare.net This reaction, first reported in 1899, has become a vital tool for skeletal modifications in organic synthesis. slideshare.net The reactivity of peroxyacids like this compound is enhanced by the presence of electron-withdrawing groups, a principle that has guided the development of more reactive reagents like m-chloroperoxybenzoic acid (mCPBA). masterorganicchemistry.com
Strategic Importance of this compound in Modern Synthetic Methodologies
In the realm of modern organic synthesis, this compound and its analogues continue to be of strategic importance. Their ability to effect stereospecific transformations is a key attribute. The epoxidation of alkenes with peroxy acids proceeds via a concerted, syn-addition mechanism, meaning both new carbon-oxygen bonds form on the same face of the double bond. masterorganicchemistry.com This stereospecificity is crucial in the synthesis of complex target molecules where precise control of stereochemistry is paramount.
The strategic deployment of this compound extends to the oxidation of various other functional groups. It can be used to oxidize amines and thioethers to their corresponding amine oxides and sulfoxides. wikipedia.org Furthermore, the choice of peroxy acid and reaction conditions can influence the selectivity of the oxidation. For instance, in molecules with multiple double bonds, isolated alkenes tend to react before conjugated ones. slideshare.net The presence of directing groups, such as an allylic hydroxyl group, can also influence the stereochemical outcome of the epoxidation. slideshare.net
While more specialized and often more stable reagents like mCPBA have become workhorses in many laboratories, the fundamental reactivity of this compound has paved the way for these developments. thermofishersci.inmasterorganicchemistry.com The principles governing its reactions remain central to understanding a wide range of oxidative transformations in contemporary synthesis.
Current Research Frontiers and Emerging Trajectories in this compound Chemistry
The field of this compound chemistry is not static, with ongoing research exploring new applications and more efficient and sustainable methodologies. One area of focus is the development of catalytic systems that utilize a stoichiometric oxidant, such as hydrogen peroxide, in conjunction with a catalyst to generate the peroxy acid in situ. researchgate.net This approach can offer advantages in terms of safety and atom economy.
Researchers are also investigating the use of this compound and related peroxy acids in novel synthetic transformations beyond the classical epoxidation and Baeyer-Villiger reactions. The quest for new catalytic methods for oxidative amidations, for example, has seen the use of hydrogen peroxide as the terminal oxidant in palladium-catalyzed reactions. researchgate.net While not directly employing pre-formed this compound, this research highlights the broader trend towards harnessing the power of peroxide-based oxidants in innovative ways.
The table below summarizes key properties and synthetic preparations of this compound.
| Property/Method | Description |
| Chemical Formula | C₇H₆O₃ wikipedia.org |
| Molar Mass | 138.12 g/mol wikipedia.org |
| Melting Point | 41–42 °C (106–108 °F; 314–315 K) wikipedia.org |
| Acidity (pKa) | 7.8 wikipedia.org |
| Synthesis from Benzoic Acid | Reaction of benzoic acid with hydrogen peroxide. wikipedia.org |
| Synthesis from Benzoyl Peroxide | Treatment of benzoyl peroxide with sodium methoxide, followed by acidification. wikipedia.orgorgsyn.org |
| Synthesis from Acid Chlorides | Reaction of benzoyl chloride with hydrogen peroxide. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
benzenecarboperoxoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(10-9)6-4-2-1-3-5-6/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRBXWCUXJNEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239223 | |
| Record name | Peroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-59-4 | |
| Record name | Perbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0EZ97V99I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Perbenzoic Acid and Its Analogues
Direct Oxidation Routes to Perbenzoic Acid
Direct oxidation methods involve the conversion of readily available precursors, such as carboxylic acids and aldehydes, into this compound in a single primary stage.
A prevalent method for synthesizing this compound is the direct reaction of benzoic acid with hydrogen peroxide. wikipedia.org This equilibrium reaction is typically slow and requires a catalyst to proceed at a practical rate. researchgate.net Strong acids are commonly employed to catalyze the reaction.
Methanesulfonic acid is a particularly effective medium and catalyst for this transformation, allowing for high yields and purity. orgsyn.orggoogle.com The process involves creating a slurry of benzoic acid in methanesulfonic acid, followed by the dropwise addition of concentrated hydrogen peroxide while maintaining a controlled temperature. orgsyn.org The concentration of the hydrogen peroxide solution significantly impacts the conversion efficiency, with higher concentrations leading to better yields. orgsyn.org For instance, using 70% hydrogen peroxide can achieve an 85–90% conversion of benzoic acid to this compound, whereas 95% hydrogen peroxide can increase this conversion to 90–95%. orgsyn.org In contrast, traditional catalysis with sulfuric acid is often unsuitable for aromatic compounds like benzoic acid, which can carbonize upon the addition of hydrogen peroxide. google.com
Table 1: Influence of Hydrogen Peroxide Concentration on this compound Synthesis
This table illustrates the effect of varying concentrations of hydrogen peroxide on the conversion yield of benzoic acid to this compound when using methanesulfonic acid as a catalyst. Data is compiled from research findings. orgsyn.org
| H₂O₂ Concentration | Conversion Yield (%) | Reaction Characteristics |
|---|---|---|
| 50% | ~75% | Lower conversion rate. |
| 70% | 85–90% | Exothermic reaction requiring temperature control (25–30°C). |
| 95% | 90–95% | More rapid and slightly more exothermic reaction. |
This compound can also be generated through the oxidation of benzaldehyde (B42025). One pathway involves the aerobic auto-oxidation of benzaldehyde, which proceeds through a free-radical chain mechanism. rsc.org In this process, benzaldehyde reacts with molecular oxygen, generating benzoylperoxy radical intermediates that are key to the formation of this compound. rsc.org Another approach utilizes catalysts to facilitate the oxidation. For example, dodecatungstophosphoric acid has been successfully used as a catalyst for the oxidation of benzaldehyde to benzoic acid using aqueous hydrogen peroxide, a reaction in which this compound is a transient intermediate. scientific.net Alkaline potassium permanganate (B83412) has also been employed to oxidize benzaldehyde, where the permanganate acts as the oxidizing agent. youtube.comyoutube.com
Indirect Synthetic Strategies for this compound Precursors and In Situ Generation
Indirect methods involve the synthesis of a precursor which is then converted to this compound. A classic and widely used indirect route starts with benzoyl peroxide. wikipedia.orgorgsyn.org In this procedure, benzoyl peroxide is treated with a solution of sodium methoxide (B1231860) in methanol (B129727) at a low temperature. orgsyn.org This reaction yields sodium perbenzoate and methyl benzoate. The aqueous solution containing the sodium salt of this compound is then carefully acidified, typically with cold sulfuric acid, to liberate the free this compound, which is subsequently extracted using a solvent like chloroform (B151607). orgsyn.org This method can achieve an average yield of 85%. orgsyn.org
In situ generation, where the peroxy acid is produced and consumed in the same reaction vessel, is a valuable strategy that avoids the isolation of potentially unstable peroxy compounds. slideshare.net this compound is often prepared in situ by the reaction of benzoic acid with hydrogen peroxide for immediate use in oxidation reactions such as the epoxidation of alkenes. slideshare.net A more advanced in situ approach utilizes a recyclable catalyst, such as poly(benzoic acid) (PBA). In the presence of hydrogen peroxide, PBA is converted into the highly active poly(peroxybenzoic acid) (PPBA), which then acts as the oxidizing agent. The polymeric catalyst is then regenerated back to PBA, allowing it to be recycled for subsequent reactions. rsc.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles have been applied to the synthesis of this compound to create more environmentally friendly methods.
A significant advancement in green synthesis is the development of processes that minimize or eliminate the use of organic solvents. One such method allows for the conversion of benzoyl peroxide to the corresponding this compound without any organic solvent. google.com This is achieved by suspending finely divided benzoyl peroxide in an aqueous alkaline solution of hydrogen peroxide. The rate of conversion is determined by the transfer of benzoyl peroxide from the solid to the aqueous phase, making the particle size a critical factor. google.com Another eco-friendly approach involves the oxidation of benzyl (B1604629) chlorides and bromides to benzoic acids using 30% hydrogen peroxide with sodium tungstate (B81510) as a catalyst and a phase-transfer agent, a process that proceeds without any organic solvents. organic-chemistry.org
Innovations in catalysis are central to developing greener synthetic routes for peroxy acids. A key development is the replacement of corrosive and difficult-to-remove homogeneous acid catalysts, like sulfuric acid, with solid, recyclable alternatives. researchgate.netpolymtl.ca Cation exchange resins, such as Amberlite IR-120, have shown higher catalytic activity for the perhydrolysis of carboxylic acids compared to other solid acids like aluminosilicates. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst reuse, which aligns with green chemistry principles. polymtl.ca Furthermore, polymeric supports have been used to create recyclable catalysts for in situ peracid generation, such as the conversion of poly(benzoic acid) to poly(peroxybenzoic acid) using hydrogen peroxide. rsc.org
Table 2: Comparison of Catalytic Systems in Peroxy Acid Synthesis
This table compares traditional homogeneous catalysts with modern heterogeneous catalysts used in the synthesis of peroxy acids from carboxylic acids and hydrogen peroxide, highlighting aspects relevant to green chemistry.
| Catalyst Type | Examples | Advantages | Disadvantages | Recyclability |
|---|---|---|---|---|
| Homogeneous (Mineral Acid) | Sulfuric Acid, Methanesulfonic Acid google.com | High catalytic activity. researchgate.net | Corrosive, difficult to separate from product, generates waste. researchgate.netpolymtl.ca | No |
| Heterogeneous (Solid Acid) | Cation Exchange Resins (e.g., Amberlite IR-120) researchgate.net | Easily separated, reusable, less corrosive, reduced waste. researchgate.netpolymtl.ca | May have lower activity than homogeneous catalysts under some conditions. | Yes |
| Heterogeneous (Polymeric) | Poly(benzoic acid) rsc.org | Enables recyclable in situ generation of the active oxidizing agent. rsc.org | Requires initial synthesis of the polymer support. | Yes |
Synthesis of Substituted this compound Derivatives
The functionalization of the benzene (B151609) ring of this compound allows for the modulation of its chemical properties, leading to a range of derivatives with tailored reactivity and selectivity. The synthesis of these analogues is influenced by the electronic and steric nature of the substituents, which also dictates their subsequent chemical behavior. Furthermore, the introduction of chirality into peroxy acid structures opens avenues for asymmetric synthesis.
Electronic and Steric Effects on Synthetic Accessibility and Reactivity
The synthesis of substituted perbenzoic acids generally follows the established routes for peroxy acid formation, most commonly the reaction of the corresponding substituted benzoic acid with hydrogen peroxide, often in the presence of an acid catalyst like sulfuric acid or methanesulfonic acid. The accessibility of these derivatives is thus primarily dependent on the availability and reactivity of the parent benzoic acid.
Electronic Effects:
The electronic nature of the substituents on the aromatic ring significantly impacts the reactivity of the this compound derivative. Electron-withdrawing groups (EWGs) increase the electrophilicity of the peroxy acid, thereby enhancing its reactivity as an oxidant. This is because EWGs stabilize the resulting carboxylate anion, making the peroxy acid a better leaving group. Conversely, electron-donating groups (EDGs) decrease the reactivity of the peroxy acid.
A classic example is the comparison between this compound and meta-chloroperoxybenzoic acid (m-CPBA). The chlorine atom acts as an electron-withdrawing group, making m-CPBA a more potent and often faster oxidizing agent than its unsubstituted counterpart. masterorganicchemistry.com This enhanced reactivity allows for epoxidation of less reactive, electron-poor alkenes. Peroxy acids with even stronger EWGs, such as trifluoroperoxyacetic acid, exhibit even greater reactivity. masterorganicchemistry.com
The impact of substituents on the reactivity of peroxybenzoic acid in the epoxidation of alkenes can be summarized as follows:
| Substituent on this compound | Electronic Effect | Relative Reactivity |
|---|---|---|
| -NO₂ (e.g., p-Nitrothis compound) | Strongly Electron-Withdrawing | High |
| -Cl (e.g., m-CPBA) | Electron-Withdrawing | Moderate-High |
| -H (this compound) | Neutral (Reference) | Baseline |
| -CH₃ (e.g., p-Methylthis compound) | Electron-Donating | Low |
| -OCH₃ (e.g., p-Methoxythis compound) | Strongly Electron-Donating | Very Low |
Steric Effects:
While electronic effects are often the dominant factor in the reactivity of this compound derivatives, steric hindrance can also play a crucial role, particularly with substituents in the ortho position. nih.gov Large groups adjacent to the peroxycarboxyl group can impede its approach to a substrate, thereby slowing down the reaction rate. This steric clash can affect both the synthesis of the peroxy acid from its parent carboxylic acid and its subsequent reactions, such as epoxidation. For instance, the presence of bulky alkyl groups at the ortho positions of benzoic acid can hinder the peroxygenation reaction. In reactions with sterically demanding alkenes, a bulkier peroxy acid may exhibit lower reactivity or different selectivity compared to a less hindered one.
Preparation of Chiral Peroxy Acid Analogues for Asymmetric Synthesis
The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry. While many asymmetric epoxidation reactions employ achiral peroxy acids like m-CPBA in combination with chiral catalysts, an alternative strategy is the use of an inherently chiral peroxy acid. nih.govhilarispublisher.com The synthesis of such reagents, however, remains a specialized challenge.
A notable method for the preparation of chiral β-peroxycarboxylic acids involves an organocatalytic approach. ucc.ie This strategy does not start with a chiral benzoic acid but rather constructs the chiral peroxy acid from achiral precursors. The key step is a cinchona-alkaloid-catalyzed enantioselective oxa-Michael reaction between an α,β-unsaturated aldehyde and a hydroperoxide, such as tert-butyl hydroperoxide or cumene (B47948) hydroperoxide.
The process can be outlined as follows:
Enantioselective Peroxidation: An α,β-unsaturated aldehyde reacts with a hydroperoxide in the presence of a chiral cinchona-based organocatalyst. This addition generates a transient, unstable chiral β-peroxyaldehyde with a newly formed stereocenter.
In Situ Oxidation: The resulting chiral β-peroxyaldehyde is highly susceptible to oxidation. It is immediately oxidized in situ to the corresponding stable chiral β-peroxycarboxylic acid. researchgate.net
This methodology successfully yields chiral β-peroxycarboxylic acids in high yields and with moderate to good enantioselectivities. ucc.ie These chiral peroxy acid analogues are valuable reagents for performing asymmetric oxidations, where the chirality is embedded within the oxidant itself, influencing the stereochemical outcome of the reaction.
Reaction Mechanisms and Chemoselectivity of Perbenzoic Acid Oxidations
Epoxidation Reactions Initiated by Perbenzoic Acid
The epoxidation of alkenes by peroxy acids, famously known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxy acid to the carbon-carbon double bond, forming a three-membered cyclic ether (epoxide or oxirane) and the corresponding carboxylic acid as a byproduct.
The Prilezhaev reaction proceeds via a concerted mechanism, often described by the "butterfly mechanism," which highlights the cyclic transition state involved.
The generally accepted mechanism for the Prilezhaev reaction involves a concerted, one-step process where the peroxy acid acts as the electrophile and the alkene acts as the nucleophile mychemblog.comwikipedia.orglibretexts.org. The reaction is characterized by a cyclic transition state, often visualized as a "butterfly" conformation, where the peroxy acid's O–O bond is aligned perpendicular to the alkene's π system mychemblog.comwikipedia.org. This arrangement facilitates the simultaneous transfer of an oxygen atom to the double bond and a proton from the peroxy acid's hydroxyl group to the carbonyl oxygen of the peroxy acid mychemblog.comlibretexts.org. This concerted nature is responsible for the reaction's high stereospecificity, meaning the stereochemistry of the alkene is preserved in the resulting epoxide mychemblog.comlibretexts.orgmasterorganicchemistry.com. For instance, a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide mychemblog.comlibretexts.orgmasterorganicchemistry.com. The primary frontier orbital interaction driving this process is the overlap between the alkene's π-system (HOMO) and the peroxy acid's σ* orbital of the O–O bond (LUMO) wikipedia.orgresearchgate.net.
Quantum chemical calculations have revealed that the epoxidation mechanism can be significantly influenced by protonation. Protonation of the carbonyl oxygen atom of the peroxy acid dramatically lowers the energy of the σ* orbital of the peroxo bond researchgate.netresearchgate.net. This lowering makes the peroxy acid a much more potent electrophile, as its LUMO becomes more accessible to the alkene's HOMO researchgate.netresearchgate.net. This protonation-promoted pathway leads to substantially reduced activation barriers for the epoxidation reaction.
Table 1: Activation Barriers for Ethylene Epoxidation
| Peracid | Activation Barrier (kcal/mol) (Neutral) | Activation Barrier (kcal/mol) (Protonated) |
|---|---|---|
| Performic acid | 17.51 | 3.18 |
| Peracetic acid | 19.18 | 4.25 |
Data derived from computational studies researchgate.netresearchgate.net.
The increased electrophilicity due to protonation helps explain the enhanced reactivity observed under acidic conditions or with more acidic peroxy acids.
The stereochemical outcome and the site of oxygen atom transfer in this compound epoxidations are influenced by a combination of electronic and steric factors inherent to the substrate, as well as external influences like hydrogen bonding.
The rate of epoxidation is generally higher for electron-rich alkenes compared to electron-deficient ones slideshare.netchemistrynotmystery.com. This is because the electron-rich alkene acts as a better nucleophile in the reaction with the electrophilic peroxy acid chemistrynotmystery.com. Conversely, electron-withdrawing substituents on the alkene can decrease the reaction rate due to delocalization of π-electrons pduamtulungia.co.in.
Steric factors also play a crucial role. The peroxy acid typically approaches the alkene from its less hindered face, leading to the formation of the less sterically encumbered epoxide as the major product mychemblog.comliverpool.ac.uk. For cyclic systems, this means attack often occurs from the side opposite bulky substituents. For example, in the epoxidation of 3-tert-butylcyclohexene, the peracid preferentially attacks the less hindered face, resulting in a significantly higher ratio of the cis-epoxide relative to the trans-epoxide liverpool.ac.uk.
Table 2: Relative Reactivity of Solvents in Epoxidation
| Solvent | Relative Rate of Reaction |
|---|---|
| Chloroform (B151607) | 29.0 |
| Dichloromethane (B109758) | 22.0 |
| Benzene (B151609) | 9.4 |
| Cyclohexene | 3.0 |
Data from epoxidation of methyl oleate (B1233923) with peroxylauric acid liverpool.ac.uk.
The presence of functional groups capable of hydrogen bonding, such as hydroxyl groups in allylic alcohols, can profoundly influence the regioselectivity and stereoselectivity of this compound epoxidations acs.orgwikipedia.org. When an allylic alcohol is present, the hydroxyl group can form a hydrogen bond with the peroxy acid. This interaction can direct the peracid to attack the double bond from the same face as the hydroxyl group, leading to a specific diastereomer acs.orgwikipedia.org. This phenomenon, termed "hydroxy-group directivity," often favors the syn addition of the oxygen atom relative to the hydroxyl substituent acs.orgwikipedia.org.
For instance, studies on 3-hydroxycyclohexene showed that the cis-epoxide was favored, indicating that this compound attacked the π bond from the same side as the allylic alcohol acs.org. This directing effect is reversed or diminished when the hydroxyl group is protected (e.g., as a methyl or acetyl ether), as the hydrogen-bonding capability is removed. In such cases, steric factors often dominate, leading to attack from the opposite, less hindered face acs.orgwikipedia.org. The rate of epoxidation can also be affected by hydrogen bonding; while hydrogen bonding stabilizes the transition state, the electron-withdrawing nature of the oxygen atoms involved in the bond can slightly reduce the alkene's reactivity wikipedia.org.
Compound List
this compound
Peracetic acid
m-Chloroperoxybenzoic acid (mCPBA)
Trifluoroperacetic acid
Performic acid
Ethylene
Norbornene
β-Myrcene
3-hydroxycyclohexene
Allyl alcohol
3-methyl-3-buten-2-ol (B86003)
(Z)-3-penten-2-ol
Limonene
Geraniol
Eugenol
Isoeugenol
Oleic acid
Elaidic acid
3-tert-butylcyclohexene
Hydrogen peroxide
Benzoic acid
Magnesium monoperoxyphthalate (MMPP)
Poly(benzoic acid) (PBA)
Poly(peroxybenzoic acid) (PPBA)
Stereoselectivity and Regioselectivity in this compound Epoxidations
Baeyer-Villiger Oxidation Mediated by this compound
The Baeyer-Villiger oxidation is a fundamental reaction in organic chemistry that transforms ketones into esters and cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. This compound is a commonly employed peroxyacid for this transformation slideshare.netjove.comslideshare.netslideshare.netslideshare.netntu.edu.sgjk-sci.comnih.govwikipedia.orgslideshare.netcore.ac.ukchemie-brunschwig.chmsuniv.ac.in.
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation and rearrangement of a key intermediate.
The mechanism begins with the protonation of the carbonyl oxygen of the ketone by the peroxyacid or an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack jove.comslideshare.netntu.edu.sgjk-sci.comwikipedia.org. The peroxyacid then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as the Criegee intermediate jove.comslideshare.netslideshare.netntu.edu.sgjk-sci.comnih.govwikipedia.orgbeilstein-journals.orgresearchgate.net.
Following the formation of the Criegee intermediate, a concerted intramolecular rearrangement occurs. During this step, a group attached to the carbonyl carbon migrates to the electron-deficient oxygen atom of the peroxide moiety. Simultaneously, the weak O-O bond cleaves, and the carboxylic acid byproduct departs, regenerating the carbonyl group and forming the ester or lactone product jove.comslideshare.netslideshare.netntu.edu.sgjk-sci.comnih.govwikipedia.orgbeilstein-journals.org. This migration step is often considered the rate-determining step of the reaction slideshare.netwikipedia.org.
When an unsymmetrical ketone is subjected to Baeyer-Villiger oxidation, the regioselectivity of the reaction is determined by the relative migratory aptitudes of the groups attached to the carbonyl carbon. The group that is more electron-rich and better able to stabilize a positive charge during migration will preferentially migrate to the oxygen atom. The general order of migratory aptitude is as follows:
| Migratory Group Order (Approximate) |
| Hydrogen > Tertiary Alkyl > Cyclohexyl ≈ Secondary Alkyl |
| ≈ Benzyl (B1604629) ≈ Phenyl > Primary Alkyl > Methyl |
Note: Variations in the precise order exist among different sources, particularly for secondary alkyl, benzyl, and phenyl groups, but the general trend of increasing migration ability with increasing substitution and electron-donating character is consistent. jove.commpgpgcollegehardoi.inntu.edu.sgjk-sci.comnih.govwikipedia.orgmsuniv.ac.in
Crucially, the Baeyer-Villiger rearrangement proceeds with retention of stereochemistry at the migrating center jove.comntu.edu.sgjk-sci.comwikipedia.orgwhiterose.ac.uk. This stereochemical fidelity is important for synthesizing complex molecules where preserving specific stereochemical configurations is essential.
The Baeyer-Villiger oxidation mediated by this compound offers a degree of control over the reaction outcome:
Chemoselectivity: While peracids can oxidize other functional groups, the Baeyer-Villiger reaction often exhibits good chemoselectivity, tolerating various functional groups such as double bonds in α,β-unsaturated ketones, which typically remain unreacted under standard conditions jk-sci.com. However, over-oxidation can occur with certain substrates or under prolonged reaction times slideshare.netslideshare.netslideshare.net.
Regioselectivity: The regiochemical outcome is primarily dictated by the migratory aptitude of the substituents on the ketone, as detailed in Section 3.2.1.2 jove.comntu.edu.sgjk-sci.comwikipedia.org.
Stereoselectivity: The reaction is generally stereoselective, preserving the configuration of the migrating group jove.comntu.edu.sgjk-sci.comwikipedia.org. In cyclic systems, steric factors and ring strain can influence the facial selectivity of the oxygen insertion slideshare.net.
Several factors influence the rate and yield of Baeyer-Villiger oxidations using this compound:
Peracid Reactivity: The intrinsic reactivity of the peroxyacid is a key determinant. Peroxyacids with electron-withdrawing groups are generally more reactive. The relative reactivity of common peroxyacids is ranked as follows:
CF₃COOOH > Monopermaleic acid > Monoperphthalic acid > 3,5-Dinitrothis compound > p-Nitrothis compound > mCPBA ≈ Performic acid > this compound > Peracetic acid >> Hydrogen peroxide > t-BuOOH ntu.edu.sgjk-sci.comwikipedia.org.
Substrate Electronic Effects: Electron-donating groups on the ketone substrate tend to accelerate the migration step, thereby increasing the reaction rate jove.com.
Solvent: The choice of solvent can affect reaction kinetics and solubility. Inert solvents such as dichloromethane (DCM) or chloroform are frequently used jk-sci.comresearchgate.net. The ability of solvents to form hydrogen bonds can also influence peracid behavior iranchembook.ir.
Temperature: Reaction temperature plays a role in reaction rates and can influence the balance between desired product formation and side reactions core.ac.uk.
Acid Catalysis: While the reaction can proceed without added acid, acid catalysis (e.g., by sulfuric acid or benzoic acid) can significantly accelerate the reaction, particularly the initial addition step and subsequent migration ntu.edu.sgwikipedia.orgresearchgate.net.
Mechanistic Pathways of Ketone Oxidation to Esters and Lactones
Oxidation of Other Functional Groups by this compound
Peroxybenzoic acids exhibit versatile reactivity, enabling the transformation of various heteroatom-containing functional groups.
Sulfide (B99878) Oxidation to Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and further to sulfones is a cornerstone reaction for peroxybenzoic acids. The general mechanism involves the electrophilic attack of the peroxide oxygen atom on the electron-rich sulfur atom of the sulfide, leading to oxygen transfer and the formation of a sulfur-oxygen bond nih.govresearchgate.netacs.org. This process breaks the relatively weak O–O bond of the peroxyacid, yielding the corresponding carboxylic acid as a byproduct masterorganicchemistry.com.
The reaction can proceed in two stages: first, the oxidation of a sulfide to a sulfoxide (B87167), and subsequently, the oxidation of the sulfoxide to a sulfone. Control over reaction conditions, such as temperature, reaction time, and the stoichiometry of the peroxyacid, is crucial for achieving selectivity. By carefully managing these parameters, it is possible to isolate the sulfoxide intermediate, preventing overoxidation to the sulfone nih.govcaltech.eduorganic-chemistry.org. This compound has demonstrated selectivity in oxidizing diphenyl sulfide and dibenzothiophene (B1670422) to their respective sulfoxides and sulfones caltech.edu.
Table 3.3.1: Sulfide Oxidation to Sulfoxides
| Substrate (Sulfide) | Oxidant (Peroxyacid) | Product (Sulfoxide) | Typical Yields | Notes |
| Diphenyl sulfide | This compound | Diphenyl sulfoxide | High | Selective oxidation, can proceed to sulfone with excess oxidant or prolonged reaction time caltech.edu. |
| Dibenzothiophene | This compound | Dibenzothiophene S-oxide | High | Selective oxidation, can proceed to sulfone with excess oxidant or prolonged reaction time caltech.edu. |
| Thioanisole | m-CPBA | Anisole methyl sulfoxide | Excellent | Achieved in a 1:½ ratio of water/ethanol, with 0.15 mmol of m-CPBA for complete conversion kashanu.ac.ir. |
Amine Oxidation to N-Oxides
Tertiary amines are readily oxidized by peroxybenzoic acids to form amine N-oxides slideshare.netthieme-connect.dewikipedia.orggoogle.com. The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic oxygen of the peroxyacid's hydroxyl group. This leads to the formation of an intermediate with an N-OH bond, which then undergoes deprotonation to yield the zwitterionic amine N-oxide masterorganicchemistry.com.
Peroxybenzoic acids, particularly m-CPBA, are highly effective for this transformation, often providing excellent yields and tolerating a wide array of other functional groups when used in stoichiometric amounts thieme-connect.de. The reaction can be conducted at low temperatures, such as -78 °C, in various solvents, ensuring high yields and reproducibility thieme-connect.de.
Table 3.3.2: Oxidation of Tertiary Amines to N-Oxides using m-CPBA
| Tertiary Amine | Amine N-Oxide Product | Yield (%) | Reference |
| Trimethylamine | Trimethylamine N-oxide | 96 | thieme-connect.de |
| Tribenzylamine | Tribenzylamine N-oxide | 96 | thieme-connect.de |
| Dimethyl(phenyl)amine | Dimethyl(phenyl)amine N-oxide | 94 | thieme-connect.de |
| Nicotine | Nicotine N′-oxide | 98 | thieme-connect.de |
| Codeine | Codeine N-oxide | 98 | thieme-connect.de |
Oxidation of Organophosphorus Compounds
Peroxybenzoic acids can also react with organophosphorus compounds. Studies have indicated that the solvent's dielectric constant can influence the rate of oxidation of triphenylphosphine (B44618) by this compound, with higher dielectric constants correlating to faster second-order rate constants amazon.com. Furthermore, the oxidation of methylphenyl-propylphosphine with 3-chloroperoxybenzoic acid (a close analog) proceeds with retention of configuration at the phosphorus center amazon.com. Detection of elemental sulfur has been noted during the this compound oxidation of certain organophosphorus insecticides like Dyfonate, suggesting potential reactions involving sulfur atoms within these complex molecules epa.gov. However, detailed mechanistic pathways for the broad spectrum of organophosphorus compound oxidations by this compound are less extensively documented in the provided literature compared to sulfides and amines.
Selective Oxidation in Multifunctional Organic Substrates
A significant advantage of peroxybenzoic acids is their inherent chemoselectivity, allowing for the targeted oxidation of specific functional groups within molecules containing multiple reactive sites kashanu.ac.irresearchgate.net. For instance, when a substrate contains both a sulfide and an alkene, m-CPBA can selectively oxidize the sulfide to a sulfoxide without affecting the carbon-carbon double bond, thus avoiding epoxide formation kashanu.ac.ir.
Moreover, modified peroxybenzoic acid systems, such as poly(peroxybenzoic acid) (PPBA) generated in situ, have demonstrated remarkable selectivity. These systems can selectively oxidize primary alcohols to carboxylic acids at ambient temperatures or to aldehydes at 0 °C, while simultaneously epoxidizing alkenes with high selectivity under mild, metal-free conditions rsc.orgnih.gov. The reactivity of peroxyacids can be modulated by substituents on the aromatic ring; electron-withdrawing groups generally increase the rate of oxidation masterorganicchemistry.com.
Mechanistic Investigations through Isotope Labeling Studies
Isotope labeling studies have been instrumental in elucidating the precise mechanisms of peroxybenzoic acid-mediated oxidations. For the epoxidation of alkenes, isotopic labeling experiments have confirmed that the oxygen atom incorporated into the epoxide originates from the hydroxyl (-OH) group of the peroxyacid, rather than the oxygen atom directly bonded to the carbonyl group masterorganicchemistry.com. This oxygen transfer occurs through a concerted transition state, often referred to as the Prilezhaev reaction masterorganicchemistry.com.
In the context of the Baeyer-Villiger oxidation, which converts ketones to esters, isotope labeling studies using ¹⁸O-labeled reagents have provided critical insights. For example, studies on the oxidation of benzils with H₂¹⁸O₂ indicated that ¹⁸O was incorporated into the carboxylic acid product but not the ester, supporting an acyclic mechanism involving acyl group migration over a simple epoxide intermediate researchgate.net. The general Baeyer-Villiger mechanism involves the formation of a Criegee intermediate, where a substituent from the ketone migrates to the peroxide oxygen atom, leading to the formation of an ester and the carboxylic acid byproduct wikipedia.orgbeilstein-journals.orgresearchgate.net. These studies highlight the power of isotopic labeling in distinguishing between competing mechanistic pathways.
List of Compounds Mentioned:
this compound
m-Chloroperoxybenzoic acid (m-CPBA)
Sulfide
Sulfoxide
Sulfone
Tertiary amine
Amine N-oxide
Organophosphorus compounds
Triphenylphosphine
Methylphenyl-propylphosphine
Dyfonate
Epoxide
Ester
Lactone
Ketone
Carboxylic acid
Aldehyde
Alcohol
Benzil
Benzoic acid
Hydrogen peroxide
Acetic acid
H₂¹⁸O₂
Advanced Applications of Perbenzoic Acid in Complex Organic Synthesis
Strategic Utility in Total Synthesis of Natural Products
The total synthesis of natural products often requires precise and stereoselective installation of oxygen-containing functional groups. Perbenzoic acid and its derivatives have become indispensable tools for these transformations, enabling chemists to build complex molecular frameworks with a high degree of control.
This compound is primarily employed for several key oxidative reactions that are fundamental to the assembly of complex molecules:
Epoxidation of Alkenes (Prilezhaev Reaction): This is one of the most well-known applications of this compound. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where an oxygen atom is transferred from the peracid to the double bond, forming an epoxide. slideshare.net This transformation is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. slideshare.net This level of control is critical in natural product synthesis, where the three-dimensional arrangement of atoms is paramount. For instance, in the synthesis of steroids, the epoxidation of Δ⁵-steroids with p-(methoxycarbonyl)this compound has been studied to understand the stereospecificity of the reaction based on the substrate structure and solvent. researchgate.net
Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters, or cyclic ketones to lactones, by insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.comwikipedia.orgmychemblog.com The Baeyer-Villiger oxidation is highly regioselective, with the migratory aptitude of the substituents on the ketone determining the structure of the product. mychemblog.comjk-sci.com This reaction is a powerful tool for ring expansion and the introduction of ester or lactone functionalities, which are common motifs in many natural products. nih.govnih.gov The reaction is compatible with various functional groups, and the stereochemistry at the migrating center is retained. jk-sci.com
Oxidation of Heteroatoms: this compound can also be used to oxidize heteroatoms, such as nitrogen in amines to form N-oxides and sulfur in thioethers to form sulfoxides and sulfones. slideshare.net These transformations are important for modulating the electronic properties and reactivity of functional groups within a complex molecule.
The reactivity of this compound can be compared with other peroxyacids, with the general trend for Baeyer-Villiger oxidation being: peroxytrifluoroacetic acid > monopermaleic acid > monoperphthalic acid > 3,5-dinitrothis compound > p-nitrothis compound > mCPBA ~ performic acid > this compound > peracetic acid >> hydrogen peroxide > t-BuOOH. mychemblog.comjk-sci.com
| Transformation | Substrate | Product | Key Features |
|---|---|---|---|
| Epoxidation (Prilezhaev Reaction) | Alkene | Epoxide | Stereospecific, Concerted Mechanism |
| Baeyer-Villiger Oxidation | Ketone/Cyclic Ketone | Ester/Lactone | Regioselective, Retention of Stereochemistry |
| Heteroatom Oxidation | Amine/Thioether | N-oxide/Sulfoxide (B87167)/Sulfone | Selective Oxidation |
The strategic application of this compound is evident in the total synthesis of numerous natural products. For example, in the total synthesis of the antitumor agent (+)-goniofufurone , a key step involves an oxidative transformation that could potentially be carried out using this compound or a related peroxyacid to install the necessary oxygenated functionality. rsc.orgrsc.org Although the specific details of the oxidant used in the original synthesis might vary, the principle of using a peroxyacid for such transformations is a common strategy in natural product synthesis.
Another significant area of application is in the synthesis of steroids . The epoxidation of the Δ⁵ double bond in cholesterol and its derivatives is a classic example of the utility of this compound. The stereochemical outcome of this reaction is influenced by the substituents on the steroid nucleus and the reaction conditions, often leading to the formation of α- or β-epoxides with varying selectivity. researchgate.netu-szeged.hu These epoxides are versatile intermediates that can be further transformed into a variety of biologically active steroid analogues.
The Baeyer-Villiger oxidation is also a cornerstone in the synthesis of many natural products. sigmaaldrich.comwikipedia.orgmychemblog.com For instance, the conversion of a cyclic ketone to a lactone can be a crucial ring-expansion step in the construction of complex macrocyclic natural products. The predictable regioselectivity and stereospecificity of this reaction make it a reliable tool for introducing the lactone moiety found in numerous biologically active compounds. nih.govnih.gov
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The principles of oxidative transformations using this compound are directly applicable to the synthesis of pharmaceutical intermediates and APIs. The selective introduction of oxygen atoms is often a key step in the construction of drug molecules.
In the pharmaceutical industry, the development of robust and efficient synthetic routes to APIs is a primary focus. Oxidative processes are frequently employed, and this compound can play a role in these transformations. For example, the synthesis of β-lactam antibiotics , a major class of antibacterial drugs, involves intricate synthetic steps where oxidative functionalization can be crucial for the construction of the core ring system or the introduction of side chains. uniroma1.itnih.govnih.govyoutube.comkhanacademy.org While specific industrial processes are often proprietary, the fundamental reactions facilitated by this compound, such as epoxidation and Baeyer-Villiger oxidation, are relevant to the synthesis of complex pharmaceutical intermediates.
| API Class | Potential Oxidative Step | Intermediate/Product |
|---|---|---|
| β-Lactam Antibiotics | Side chain modification | Functionalized penicillin/cephalosporin precursors |
| Steroidal Drugs | Epoxidation of double bonds | Epoxy-steroid intermediates |
| Prostaglandins | Baeyer-Villiger oxidation | Lactone intermediates |
The transition of a chemical synthesis from the laboratory to an industrial scale presents numerous challenges, including safety, efficiency, and cost-effectiveness. For exothermic reactions like this compound oxidations, process intensification and scalability are critical considerations.
Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. For this compound oxidations, this can be achieved through:
Continuous Flow Chemistry: Performing reactions in a continuous flow reactor rather than a traditional batch reactor offers several advantages. nih.gov These include better temperature control, improved safety due to smaller reaction volumes, and the potential for higher throughput. The precise control over reaction parameters in a flow system can lead to improved selectivity and yields.
Catalytic Processes: While this compound can be used stoichiometrically, the development of catalytic methods using a terminal oxidant like hydrogen peroxide in the presence of a suitable catalyst can improve the atom economy and reduce waste.
Scalability of this compound oxidations requires careful consideration of several factors:
Thermal Management: The exothermic nature of oxidations with peroxyacids necessitates efficient heat removal to prevent runaway reactions. On a large scale, this can be a significant challenge.
Reagent Handling and Stability: this compound is a reactive and potentially unstable compound. orgsyn.orgorgsyn.org Its handling and storage on a large scale require specific safety protocols. In some industrial applications, it may be generated in situ to avoid isolation and storage.
Work-up and Purification: The removal of the benzoic acid byproduct and any unreacted this compound from the reaction mixture can be challenging on a large scale and requires robust purification methods.
Materials Science Applications Involving this compound Chemistry
While the use of benzoic acid in polymer science is well-documented, for example, as a catalyst in ring-opening polymerization or for the surface modification of polymers, the specific applications of this compound in materials science are less commonly reported. acs.orgdntb.gov.uachemrxiv.orgresearchgate.netmdpi.comgoogle.comnih.govresearchgate.net However, the reactive nature of the peroxy group suggests potential applications in this field.
One potential application lies in the initiation of polymerization . Organic peroxides are known to be used as thermal radical initiators. youtube.com this compound, upon thermal decomposition, could generate radicals that can initiate the polymerization of vinyl monomers.
Another potential area of application is in the synthesis of specialty polymers . For example, the epoxidation of polymers containing double bonds with this compound could be a method for introducing epoxy functionalities, which can then be used for cross-linking or further functionalization. While the use of benzoic acid derivatives in the synthesis of epoxy resins as hardeners has been reported, the direct use of this compound as an epoxidizing agent for polymers is a plausible, though less explored, application. acs.orgdntb.gov.uaresearchgate.netmdpi.comgoogle.comnih.govresearchgate.net
Furthermore, the oxidative properties of this compound could potentially be utilized for the surface functionalization of materials . By selectively oxidizing the surface of a polymer, new functional groups could be introduced, altering the surface properties such as wettability, adhesion, and biocompatibility. nih.govrsc.org However, specific research detailing the use of this compound for these applications in materials science is limited in the current literature.
Compound Index
| Compound Name |
|---|
| (+)-goniofufurone |
| 3,5-dinitrothis compound |
| p-(methoxycarbonyl)this compound |
| Peracetic acid |
| This compound |
| Performic acid |
| Peroxytrifluoroacetic acid |
| m-Chloroperoxybenzoic acid (mCPBA) |
| Monopermaleic acid |
| Monoperphthalic acid |
| p-nitrothis compound |
Polymer Modification via Peroxidation
The modification of polymers using peroxides is a strategy to enhance material properties by altering the polymer's molecular weight and structure. rsc.org This process typically involves the reaction of organic peroxides with polymer chains to create branched structures, which increases the number of entanglements within the polymer microstructure, leading to increased stiffness and viscosity. rsc.org While this is a general approach, the use of polymeric forms of peroxy acids represents a novel application of this chemistry.
A notable example is the use of poly(benzoic acid) (PBA), which can be converted in situ to the highly active poly(peroxybenzoic acid) (PPBA) in the presence of hydrogen peroxide. This polymeric reagent has been successfully employed for the selective oxidation of alcohols and the epoxidation of alkenes under mild, metal-free conditions. The polymeric nature of the reagent allows it to be used catalytically and recycled multiple times without a significant loss of activity. This approach demonstrates the potential for creating tailored polymeric reagents for specific oxidative transformations.
Surface Functionalization Research
Altering the surface properties of materials, particularly inert polymers like polyethylene (B3416737) (PE), is crucial for applications requiring improved printability, paintability, or adhesion. mdpi.com Research in this area has extensively utilized benzoic acid (BA), a close structural relative of this compound, to introduce polar functional groups onto otherwise non-polar surfaces. mdpi.com
One method involves grafting BA onto a heat-softened PE film using a catalyst like aluminum chloride (AlCl₃). mdpi.com This process is confined to the surface layer, thereby preserving the bulk properties of the polymer. mdpi.comresearchgate.net The successful grafting of BA results in a significant change in surface polarity from hydrophobic to hydrophilic, as evidenced by an increased affinity for water-based paints. researchgate.netdntb.gov.ua The introduction of the carboxylic group and the aromatic ring from benzoic acid enhances the surface's affinity for polar and aromatic substances, such as those found in organic pigments and inks. mdpi.com Studies have shown that benzoic acid can also react with metal oxide surfaces, such as titania and alumina (B75360), to form metal benzoates, indicating a strong interaction between the carboxylic acid and the surface. researchgate.net
While direct studies on this compound for this purpose are less common, the principles established with benzoic acid suggest that this compound could also serve as an effective agent for surface functionalization. The presence of the peroxycarboxyl group (-COOOH) would introduce even more oxygenated functionality, potentially leading to a greater increase in surface polarity and reactivity.
| Method | Substrate | Reagent | Catalyst | Key Finding | Reference |
|---|---|---|---|---|---|
| Alkylation Grafting | Polyethylene (PE) Film | Benzoic Acid (BA) | AlCl₃ | Increased surface polarity and paintability with water-based inks. | mdpi.com |
| Adsorption | Titania and Alumina Surfaces | Benzoic Acid (BA) | None | Formation of surface titanium and aluminum benzoates. | researchgate.net |
| Spraying onto Softened Film | Polyethylene (PE) Film | Benzoic Acid (BA) | AlCl₃ | Changed surface from hydrophobic to hydrophilic, preserving bulk properties. | researchgate.net |
Development of Novel this compound-Based Reagents and Catalytic Systems
Innovation in the use of this compound has led to the development of sophisticated reagents and catalytic systems designed to improve reaction efficiency, selectivity, and sustainability. Key areas of advancement include the creation of immobilized systems for easier catalyst separation and the design of chiral reagents for asymmetric synthesis.
Immobilized this compound Systems for Heterogeneous Catalysis
Heterogeneous catalysts are highly valued in industrial processes because they can be easily separated from the reaction mixture, enabling catalyst recycling and simplifying product purification. researchgate.net Immobilizing reactive species like peroxy acids onto solid supports is a primary strategy for converting them into heterogeneous catalysts. rsc.org
A prime example of this concept is the aforementioned poly(peroxybenzoic acid) (PPBA). By virtue of its polymeric backbone, PPBA acts as a heterogeneous catalyst that can be recovered and reused. This system has proven effective for various oxidation reactions. Another approach involves the in situ generation of peroxy acids on a heterogeneous catalyst. For instance, an iron-based carbon catalyst (Fe–N/C) can be used with molecular oxygen to convert aldehydes into their corresponding peroxy acids, which then perform epoxidation reactions. rsc.org This method avoids the need to handle potentially unstable peroxy acids directly while still benefiting from a heterogeneous catalytic cycle. rsc.org The development of such systems addresses the need for more sustainable and efficient chemical synthesis by minimizing waste and allowing for continuous processes. researchgate.net
Chiral Peroxy Acid Reagents for Asymmetric Oxidations
Asymmetric oxidation is a critical process for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. wikipedia.org This is achieved by using a chiral catalyst or reagent that facilitates the formation of one enantiomer over the other. The epoxidation of alkenes to form chiral epoxides is a classic example of this type of transformation. wikipedia.org
While specific chiral derivatives of this compound are not widely documented, the field of asymmetric epoxidation is dominated by systems that use an achiral oxidant in combination with a chiral metal complex or an organocatalyst. These systems effectively create a chiral oxidizing environment.
Key established methods include:
Sharpless Epoxidation: This method uses titanium tetraisopropoxide as the catalyst, a chiral diethyl tartrate (DET) as the ligand, and an alkyl hydroperoxide as the oxygen source to epoxidize allylic alcohols with high enantioselectivity.
Jacobsen Epoxidation: This technique employs a chiral manganese-salen complex as the catalyst to achieve the enantioselective epoxidation of unfunctionalized olefins.
Shi Epoxidation: This is an organocatalytic method that uses a chiral ketone derived from fructose (B13574) to catalyze the asymmetric epoxidation of a wide range of alkenes, typically using potassium peroxymonosulfate (B1194676) as the oxidant. wikipedia.org
These methods highlight the overarching strategy in asymmetric synthesis: the combination of a peroxide-based oxygen source with a chiral catalyst to control the stereochemical outcome of the oxidation. nih.govnih.gov
| Method | Catalyst Type | Chiral Component | Typical Substrate | Reference |
|---|---|---|---|---|
| Sharpless Epoxidation | Titanium Complex | Diethyl Tartrate (DET) | Allylic Alcohols | wikipedia.org |
| Jacobsen Epoxidation | Manganese-Salen Complex | Chiral Salen Ligand | Unfunctionalized Olefins | wikipedia.org |
| Shi Epoxidation | Organocatalyst | Fructose-derived Ketone | Various Alkenes | wikipedia.org |
Analytical Methodologies for Perbenzoic Acid in Research Contexts
Spectroscopic Techniques for Characterization and Purity Assessment
Spectroscopic methods provide detailed information about the molecular structure and purity of perbenzoic acid by examining its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and is invaluable for mechanistic studies involving this compound. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide distinct signals that can be used to identify and quantify this compound. In mechanistic analyses, NMR allows for the non-destructive, quantitative analysis of reaction mixtures over time. nih.gov For instance, the transformation of benzoic acid can be monitored by observing the changes in the aromatic proton signals relative to an internal standard. oup.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 7.5–8.0 | Aromatic Protons |
| ¹³C | Not typically reported in standard analyses |
Note: The specific chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a molecular fingerprint. For this compound, specific vibrational frequencies are associated with its functional groups. The O-O stretch, a key indicator of the peroxy group, is typically observed in the IR spectrum around 800 cm⁻¹. The IR spectrum of the precursor, benzoic acid, shows a characteristic broad O-H stretch from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding, and a strong C=O stretch around 1680-1700 cm⁻¹. researchgate.netdocbrown.info These distinct spectral features allow for the differentiation between this compound and its common precursor or decomposition product, benzoic acid. researchgate.netdocbrown.info
Table 2: Key Infrared (IR) Absorption Bands for Benzoic Acid
| Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O Stretch (Carboxylic Acid) | 1680 - 1700 |
Note: These values are for benzoic acid, a common reference compound in this compound analysis.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This compound and benzoic acid both absorb in the UV region due to their aromatic rings. Benzoic acid in aqueous solutions exhibits absorption maxima around 230 nm and 270 nm, with the exact position and intensity being pH-dependent. researchgate.netrsc.orgrsc.org This technique is particularly useful for quantifying the concentration of this compound in solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law. It can also be used to monitor the progress of a reaction by observing the change in absorbance over time. researchgate.net
Chromatographic Separation Techniques for this compound and Reaction Mixtures
Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the purification of this compound and the analysis of reaction profiles.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. upb.rousda.gov For the analysis of this compound and its reaction mixtures, reversed-phase HPLC is commonly employed. usda.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and an aqueous buffer. helixchrom.comresearchgate.net A UV detector is typically used, as both this compound and benzoic acid are UV-active. upb.roresearchgate.net This method allows for the effective separation of this compound from benzoic acid and other reaction components, enabling accurate purity assessment and detailed reaction profiling. rochester.edu
Table 3: Typical HPLC Parameters for Benzoic Acid Analysis
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer |
| Detector | UV (e.g., 233 nm, 250 nm, or 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
Note: These are general parameters for the related compound benzoic acid; specific conditions for this compound may vary.
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net While direct analysis of thermally labile compounds like this compound can be challenging, GC is useful for analyzing volatile components within a reaction mixture. researchgate.net To analyze non-volatile or thermally unstable compounds like benzoic acid, derivatization is often required to convert them into more volatile and stable forms, such as silyl (B83357) esters or methyl esters. researchgate.netnih.gov The separation is achieved on a column, and a common detector is the Flame Ionization Detector (FID). researchgate.net When coupled with a Mass Spectrometer (GC-MS), it provides both quantitative data and structural information about the analytes. researchgate.netnih.gov
Titrimetric and Iodometric Methods for Active Oxygen Content Determination
Titrimetric methods, particularly iodometric titration, are fundamental analytical techniques for quantifying the active oxygen content of this compound. The principle of this method relies on the oxidation of an iodide salt (typically potassium iodide) by the peroxy acid in an acidic medium. This reaction releases a stoichiometric amount of iodine (I₂). The liberated iodine is then titrated with a standardized solution of a reducing agent, most commonly sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to detect the endpoint.
The two-step reaction can be summarized as follows:
Reaction with Iodide: C₆H₅CO₃H + 2I⁻ + 2H⁺ → C₆H₅COOH + I₂ + H₂O
Titration of Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
The endpoint of the titration is marked by the disappearance of the deep blue-black color of the starch-iodine complex, indicating that all the liberated iodine has been reduced by the thiosulfate. youtube.com This method is valued for its accuracy and cost-effectiveness in determining the concentration of this compound solutions. researchgate.net
Standardization and Precision in Research Laboratory Titrations
The accuracy of the active oxygen content determination is critically dependent on the precise molarity of the sodium thiosulfate titrant. Therefore, the standardization of the thiosulfate solution is a crucial step. This is typically achieved by titrating it against a primary standard, such as potassium iodate (B108269) (KIO₃) or potassium dichromate (K₂Cr₂O₇). In a research setting, meticulous technique is paramount to ensure high precision.
Key factors for achieving high precision in laboratory titrations include:
The use of calibrated volumetric glassware (burettes, pipettes).
Maintaining a consistent temperature, as the reaction rates and solution volumes can be temperature-dependent.
The careful preparation of a stable starch indicator solution to ensure a sharp and reproducible endpoint.
Performing multiple titrations for each sample and for the standardization process to calculate a mean and standard deviation, thereby minimizing random errors.
The precision of these titrations is often expressed as the relative standard deviation (RSD), which in a controlled research environment, can be consistently maintained below 1%.
Table 1: Example of Standardization Data for Sodium Thiosulfate Solution
| Titration Run | Mass of KIO₃ (g) | Volume of Na₂S₂O₃ (mL) | Calculated Molarity (mol/L) |
|---|---|---|---|
| 1 | 0.1502 | 35.20 | 0.1001 |
| 2 | 0.1505 | 35.28 | 0.1000 |
| 3 | 0.1501 | 35.18 | 0.1001 |
| Average | 0.1001 |
| RSD (%) | | | 0.058% |
Considerations for Interferences in Complex Reaction Mixtures
When analyzing this compound in complex reaction mixtures, the accuracy of iodometric titration can be compromised by the presence of interfering substances. These interferences can lead to either an overestimation or underestimation of the peracid concentration.
Potential interferences include:
Other Oxidizing Agents: Substances such as hydrogen peroxide or other peroxy compounds will also oxidize iodide to iodine, leading to an artificially high result for this compound. usptechnologies.com
Reducing Agents: The presence of reducing agents can react with the liberated iodine, consuming it before it can be titrated with thiosulfate. This results in an underestimation of the this compound concentration. usptechnologies.com
Unsaturated Compounds: Olefinic species can react with iodine, which can suppress the formation of the triiodide ion (I₃⁻) that complexes with starch. nih.gov This interaction can lead to an underestimation of the peroxide concentration. nih.gov
To mitigate these interferences in a research context, several strategies can be employed, such as selective quenching of interfering species, chromatographic separation prior to titration, or the use of alternative analytical methods to validate the results.
Mass Spectrometry Applications in Mechanistic and Product Analysis
Mass spectrometry (MS) is a powerful analytical tool for the study of this compound reaction mechanisms and for the identification of reaction products. It provides detailed information about the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns. docbrown.info In the context of this compound research, MS is invaluable for analyzing complex reaction mixtures, identifying intermediates, and confirming the structures of final products. researchgate.netpurdue.edu
Identification of Transient Intermediates
Many chemical reactions, including those involving this compound, proceed through short-lived, highly reactive intermediates. rsc.orgnih.gov The direct observation of these transient species is challenging but crucial for a complete understanding of the reaction mechanism. Advanced mass spectrometry techniques, often coupled with rapid sampling methods, have enabled the detection and characterization of such fleeting intermediates. stanford.edunih.govnjit.edu
Techniques like electrospray ionization (ESI-MS) allow for the gentle ionization of molecules directly from solution, which can then be analyzed by the mass spectrometer. nih.gov By coupling ESI-MS with rapid mixing or flow systems, it is possible to analyze a reaction mixture just milliseconds after the reactants are combined, capturing ions of transient intermediates before they have a chance to decay. nih.govnjit.edu This approach provides direct evidence for proposed mechanistic pathways.
Table 2: Hypothetical Transient Intermediates in a this compound Reaction Studied by ESI-MS
| Proposed Intermediate | Structure | Expected m/z | Observed m/z |
|---|---|---|---|
| Protonated this compound | [C₆H₅CO₃H₂]⁺ | 139.0390 | 139.0388 |
| Criegee Intermediate Adduct | [R₂COO-C₆H₅CO₂H]Na⁺ | Variable | Variable |
Isotopic Labeling Studies in Mass Spectrometry
Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing one or more atoms in a reactant molecule with a heavier isotope (e.g., replacing ¹⁶O with ¹⁸O, or ¹²C with ¹³C), researchers can follow the labeled atoms into the products and intermediates. wikipedia.org When combined with mass spectrometry, this method provides unambiguous information about reaction mechanisms, particularly bond-forming and bond-breaking steps. nih.gov
In the study of this compound reactions, isotopic labeling can be used to determine the origin of oxygen atoms in the products. For example, by synthesizing this compound with an ¹⁸O label in the peroxy group (C₆H₅CO-¹⁸O-¹⁸OH), one can determine which of these oxygen atoms is transferred to a substrate during an epoxidation reaction. The mass spectrum of the product will show a mass shift corresponding to the incorporated ¹⁸O atom, confirming the mechanism of oxygen transfer. nih.govresearchgate.net
This technique is essential for distinguishing between different possible mechanistic pathways that might otherwise be indistinguishable. nih.gov
Theoretical and Computational Studies of Perbenzoic Acid
Electronic Structure Elucidation of Perbenzoic Acid
The electronic structure of a molecule governs its stability, geometry, and chemical reactivity. For this compound, computational studies focus on its molecular orbitals and charge distribution to explain its characteristic chemical behavior, particularly its role as an oxidizing agent.
Molecular orbital (MO) theory is central to understanding the electronic characteristics of this compound. Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and localization of these orbitals provide critical information about the molecule's reactivity.
HOMO and LUMO: The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). In this compound, the HOMO is often localized on the peroxy (-O-O-) bond, but the LUMO, which is of greater significance for its primary reactions, is a σ* antibonding orbital associated with the weak O-O bond. The low energy of this LUMO makes this compound an effective electrophile, readily accepting electrons into this orbital, which leads to the cleavage of the O-O bond. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. researchgate.net
Bonding Characteristics: The most significant bonding feature of this compound is the peroxide bond (O-O). This bond is inherently weak due to the repulsion between the lone pairs of electrons on the adjacent oxygen atoms, resulting in a low bond dissociation energy. Computational calculations confirm the elongated and labile nature of this bond. The rest of the molecule consists of a stable aromatic ring and a carbonyl group, which influences the reactivity of the peroxy group through inductive and resonance effects. Natural Bond Orbital (NBO) analysis is a common computational method used to study these bonding interactions and electron delocalization within the molecule.
The distribution of electron density within the this compound molecule is non-uniform, creating regions of positive and negative electrostatic potential that dictate its interaction with other molecules.
Atomic Charges: Population analysis methods, such as Mulliken charge analysis, are used to assign partial charges to each atom. researchgate.net These calculations consistently show that the terminal peroxy oxygen atom (the one not bonded to the hydrogen) is the primary electrophilic site. Although oxygen is a highly electronegative atom, in the peroxy group, this terminal oxygen acts as an electron acceptor. The hydrogen atom of the peroxy group is acidic and serves as a site for hydrogen bonding, which is crucial in the transition state of many of its reactions.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. tandfonline.comnih.gov For this compound, the MEP map shows a region of negative potential (typically colored red) around the carbonyl oxygen, indicating a nucleophilic site. Conversely, a region of positive potential (blue) is located around the acidic hydrogen of the peroxy group and, importantly, near the electrophilic terminal oxygen atom. This map is a powerful tool for predicting how this compound will orient itself when approaching other reactants, such as an alkene, guiding the electrophilic oxygen towards the electron-rich double bond.
Computational Modeling of this compound Reactions
Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of energy barriers. For this compound, these studies have been instrumental in confirming and refining our understanding of its oxidative reactions.
Density Functional Theory (DFT) has become the most widely used computational method for studying the reaction mechanisms of organic compounds due to its balance of accuracy and computational cost. ccspublishing.org.cnmdpi.comresearchgate.net DFT calculations have been extensively applied to model the epoxidation of alkenes by this compound, famously known as the Prilezhaev reaction.
These studies confirm a concerted mechanism, often referred to as the "butterfly mechanism." In this mechanism, the this compound molecule adopts a specific conformation to interact with the alkene. DFT calculations are used to locate the geometry of the transition state for this reaction. nih.gov The transition state features a spiro arrangement where the terminal oxygen atom is transferred to the alkene double bond while the peroxy hydrogen is transferred to the carbonyl oxygen. The reaction is understood to proceed in a single, concerted step. nih.gov Common functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, have been shown to accurately model these pathways and predict activation energies that are in good agreement with experimental data. nih.govbuketov.edu.kz
Table 1: Representative Bond Distances (in Ångströms) in the DFT-Calculated Transition State for Ethene Epoxidation by a Peroxy Acid Note: This data is representative of typical findings in DFT studies of the butterfly mechanism.
| Interacting Atoms | Bond Being Formed/Broken | Calculated Distance (Å) |
|---|---|---|
| Terminal O --- C (alkene) | Forming | ~1.90 - 2.10 |
| Internal O --- Terminal O | Breaking | ~1.70 - 1.90 |
| Peroxy H --- Carbonyl O | Forming | ~1.60 - 1.80 |
| Peroxy O --- Peroxy H | Breaking | ~1.10 - 1.30 |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of theoretical accuracy than standard DFT, albeit at a significantly greater computational expense. These methods are often used to calculate activation barriers and reaction energy profiles with high precision or to benchmark the results obtained from DFT methods. nih.goviastate.edu
For the epoxidation reaction, ab initio calculations provide a detailed energy profile, mapping the energy of the system as it proceeds from reactants to products through the transition state. The activation energy (Ea) is the energy difference between the reactants and the transition state. These calculations confirm that the concerted butterfly mechanism has a relatively low activation barrier, explaining why the reaction proceeds readily under mild conditions. iastate.edu The reaction is also highly exothermic. iastate.edu
| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| HF | 6-31G(d) | 18 - 22 |
| B3LYP | 6-311+G(d,p) | 12 - 15 |
| MP2 | 6-311+G(d,p) | 10 - 13 |
| CCSD(T) | aug-cc-pVTZ | 9 - 11 |
While gas-phase calculations provide fundamental insights, reactions in the laboratory are carried out in solution. Molecular Dynamics (MD) simulations are used to model the explicit interactions between this compound, the substrate, and the surrounding solvent molecules. arxiv.orgrsc.org These simulations can reveal the role of the solvent in stabilizing or destabilizing the reactants and the transition state. chemrxiv.orgresearchgate.net
For this compound epoxidations, the choice of solvent can influence the reaction rate.
Nonpolar Solvents: In nonpolar solvents like benzene (B151609) or carbon tetrachloride, the intrinsic reactivity of the peracid is observed without significant solvent interference.
Polar Aprotic Solvents: Solvents like acetonitrile (B52724) can have a minor effect on the reaction rate.
Polar Protic Solvents: Protic solvents, especially those capable of hydrogen bonding (like alcohols), can significantly impact the reaction. The solvent can form hydrogen bonds with the carbonyl group of this compound, which can stabilize the transition state and sometimes accelerate the reaction. Conversely, hydrogen bonding to the peroxy group could potentially stabilize the ground state and increase the activation barrier. MD simulations help untangle these competing effects by modeling the dynamic hydrogen-bond networks and their influence on the reaction's energy profile. arxiv.org
Table 3: Illustrative Solvent Effects on the Relative Activation Barrier for Epoxidation Note: Values are for illustrative purposes to show general trends.
| Solvent | Solvent Type | Relative Change in Activation Barrier (ΔEa) |
|---|---|---|
| Gas Phase | N/A | Reference (0) |
| n-Heptane | Nonpolar | Slight Increase |
| Chloroform (B151607) | Weakly Polar | Negligible Change |
| Methanol (B129727) | Polar Protic | Noticeable Decrease |
| Water | Polar Protic | Variable (complex effects) |
Prediction and Rational Design of Peroxy Acid Reagents
Computational chemistry and theoretical studies have become indispensable tools in the prediction and rational design of novel peroxy acid reagents with tailored properties. By leveraging quantitative structure-activity relationships (QSAR) and in silico optimization techniques, researchers can systematically explore the vast chemical space of substituted perbenzoic acids to identify candidates with enhanced oxidative potency and selectivity. These computational approaches not only accelerate the discovery process but also provide deep insights into the molecular determinants of reactivity.
Quantitative Structure-Activity Relationship (QSAR) Studies for Oxidative Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. In the context of perbenzoic acids, QSAR studies are pivotal for predicting their oxidative potency without the need for extensive experimental synthesis and testing.
The fundamental principle of QSAR is that the variations in the activity of a group of structurally related compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized into several types:
Electronic Descriptors: These describe the electron distribution in a molecule and are crucial for understanding oxidation reactions. Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, Mulliken charges, and dipole moments are often employed. For perbenzoic acids, a lower LUMO energy would theoretically correlate with a higher oxidative potential, as it indicates a greater ease of accepting electrons.
Steric Descriptors: These relate to the three-dimensional arrangement of atoms in a molecule. Descriptors like molecular volume, surface area, and specific conformational angles can influence the accessibility of the peroxy group to the substrate, thereby affecting the reaction rate.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. While less intuitive, they can capture essential structural information that influences reactivity.
A typical QSAR study for the oxidative potency of substituted perbenzoic acids would involve the following steps:
Data Set Assembly: A series of substituted perbenzoic acids with experimentally determined oxidative potencies (e.g., reaction rates with a standard substrate) is compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using computational chemistry software.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed oxidative activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
While specific QSAR models for the oxidative potency of a broad range of perbenzoic acids are not extensively reported in publicly available literature, the principles can be extrapolated from studies on similar aromatic acids and antioxidants. For instance, studies on phenolic acids have shown that descriptors related to the energetics of radical scavenging processes, such as bond dissociation enthalpy (BDE) and electron-transfer enthalpy (ETE), are critical for developing reliable QSAR models. nih.govresearchgate.net
The following interactive data table illustrates a hypothetical QSAR model for the predicted oxidative potency of a series of substituted perbenzoic acids, based on commonly used molecular descriptors.
| Substituent (X) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Volume (ų) | Predicted Oxidative Potency (Relative Rate) |
|---|---|---|---|---|
| -H | -1.25 | 2.8 | 120.5 | 1.00 |
| -NO₂ | -2.50 | 4.5 | 135.2 | 5.20 |
| -Cl | -1.80 | 3.2 | 130.8 | 2.50 |
| -CH₃ | -1.10 | 2.6 | 135.0 | 0.85 |
| -OCH₃ | -1.05 | 2.9 | 140.1 | 0.70 |
In Silico Optimization of Substituted Perbenzoic Acids
In silico optimization refers to the use of computer simulations and computational modeling to design and refine the structure of molecules to achieve desired properties. This approach is particularly valuable in the rational design of substituted perbenzoic acids, where the goal is to enhance their oxidative potency, selectivity, or stability.
The process of in silico optimization typically involves an iterative cycle of designing new molecular structures, predicting their properties using computational methods, and then using these predictions to inform the design of the next generation of molecules. Key computational techniques employed in this process include:
Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic structure, geometry, and reactivity of molecules with a high degree of accuracy. For perbenzoic acids, DFT can be used to calculate properties such as the O-O bond dissociation energy, which is a critical parameter for oxidative reactivity. A lower bond dissociation energy generally implies a more reactive oxidizing agent.
Molecular Docking: While more commonly used in drug design, molecular docking simulations can be adapted to study the interaction between a this compound and a substrate molecule. This can provide insights into the steric and electronic factors that govern the selectivity of an oxidation reaction, aiding in the design of reagents that can target specific sites on a complex molecule.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of perbenzoic acids and their interactions with solvent molecules. This information is crucial for understanding how the reaction environment can influence the reactivity and stability of the oxidizing agent.
The rational design of substituted perbenzoic acids through in silico optimization focuses on the strategic placement of substituents on the benzene ring to modulate the electronic properties of the peroxy acid group. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, are expected to increase the electrophilicity of the peroxy acid, thereby enhancing its oxidative power. Conversely, electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, would be expected to decrease the oxidative potency.
The following interactive data table outlines a hypothetical in silico optimization study for enhancing the oxidative potency of this compound.
| Substituent | Position | Calculated O-O Bond Dissociation Energy (kcal/mol) | Predicted Relative Reactivity | Design Rationale |
|---|---|---|---|---|
| -H | - | 38.5 | 1.0 | Baseline |
| -NO₂ | para | 35.2 | High | Strong electron-withdrawing group to increase electrophilicity. |
| -CN | meta | 36.1 | Moderate-High | Electron-withdrawing group with different electronic influence. |
| -CF₃ | para | 35.8 | High | Strongly electron-withdrawing and sterically demanding group. |
| -OCH₃ | para | 39.8 | Low | Electron-donating group to decrease reactivity. |
Through these theoretical and computational approaches, it is possible to systematically design and screen new this compound derivatives with fine-tuned oxidative properties, paving the way for the development of more efficient and selective oxidizing agents for a wide range of chemical transformations.
Future Directions and Emerging Research Avenues in Perbenzoic Acid Chemistry
Advancements in Sustainable and Green Synthesis of Perbenzoic Acid
The traditional synthesis of this compound often involves reagents and solvents that are not environmentally benign. Consequently, a significant area of research is the development of sustainable and green synthetic methodologies. A primary focus has been the replacement of hazardous reagents with greener alternatives. For instance, the synthesis of this compound from benzoic acid using hydrogen peroxide in the presence of an acid catalyst like methanesulfonic acid is a more environmentally friendly approach compared to methods employing benzoyl peroxide and sodium methoxide (B1231860). rsc.org This method avoids the use of halogenated solvents and produces water as the main byproduct.
Recent breakthroughs have demonstrated even greener approaches. One innovative method involves the autoxidation of aldehydes using sunlight and molecular oxygen, completely avoiding the need for any chemical oxidants. orientjchem.org This process can be tuned to selectively produce either peracids or carboxylic acids by controlling the reaction conditions, such as the choice of solvent and light exposure. orientjchem.org Furthermore, research into solvent-free synthesis has shown promise. A patented process describes the conversion of benzoyl peroxide to the corresponding this compound in a finely divided suspension in an aqueous alkaline solution of hydrogen peroxide, eliminating the need for organic solvents which are costly and can lead to undesirable byproducts. researchgate.net
Biosynthesis and the use of bio-based feedstocks represent another frontier in the green synthesis of this compound precursors. While the direct biosynthesis of this compound is still an area for development, research into the microbial production of aminobenzoic acid and other derivatives from renewable resources like glucose is advancing. dntb.gov.uaspectroscopyonline.com These bio-based starting materials could potentially be converted to this compound through subsequent green oxidation steps, further reducing the environmental footprint of its production.
The table below summarizes some of the key advancements in the sustainable synthesis of this compound.
| Synthesis Method | Key Features | Environmental Advantages |
| Benzoic acid with H₂O₂/Methanesulfonic acid | Direct oxidation of benzoic acid. rsc.org | Avoids benzoyl peroxide and sodium methoxide; water is the primary byproduct. |
| Aldehyde Autoxidation | Uses sunlight and O₂ as reagents. orientjchem.org | Eliminates the need for chemical oxidants; utilizes renewable energy. |
| Solvent-Free Synthesis | Reaction in aqueous suspension of benzoyl peroxide and H₂O₂. researchgate.net | Eliminates the use of organic solvents, reducing cost and waste. |
| Bio-based Precursors | Microbial synthesis of benzoic acid derivatives from renewable feedstocks. dntb.gov.uaspectroscopyonline.com | Reduces reliance on petroleum-based starting materials; sustainable production route. |
Integration of this compound Oxidations with Flow Chemistry and Microreactor Technologies
The integration of this compound oxidations with flow chemistry and microreactor technologies offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgrsc.org Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for exothermic oxidation reactions involving potentially unstable peroxy compounds. rsc.orgthieme-connect.de The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved reaction rates and selectivities. rsc.orgsci-hub.se
The synthesis of peracids themselves can be performed in continuous flow. For example, the synthesis of peracetic acid and performic acid has been successfully demonstrated in microreactors, achieving high concentrations in significantly shorter reaction times compared to batch processes. researchgate.net This in-situ generation and immediate consumption of the peracid in a subsequent reaction step in a telescoped flow system minimizes the hazards associated with the transportation and storage of concentrated peroxy compounds. nih.gov
Flow chemistry also facilitates the use of heterogeneous and immobilized catalysts, which can be packed into the reactor for continuous operation. chemistryviews.org This approach simplifies product purification and allows for the reuse of the catalyst, contributing to more sustainable processes. The oxidation of various functional groups using peracids and other oxidants has been extensively studied in flow systems, demonstrating the versatility of this technology. researchgate.netbeilstein-journals.org For instance, the synthesis of benzoic acid derivatives through the oxidation of the corresponding aromatic hydrocarbons has been achieved in microreactors with enhanced safety and efficiency. thieme-connect.de
The table below highlights the key advantages of integrating this compound oxidations with flow chemistry.
| Advantage | Description |
| Enhanced Safety | Minimizes the accumulation of hazardous peroxy compounds; allows for better control of exothermic reactions. rsc.orgthieme-connect.de |
| Improved Efficiency | Faster reaction times and higher yields due to enhanced heat and mass transfer. rsc.orgthieme-connect.de |
| Precise Control | Accurate control over reaction parameters leading to improved selectivity and reproducibility. thieme-connect.de |
| Scalability | Straightforward scaling-up of reactions by numbering-up microreactors. rsc.org |
| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. nih.gov |
Exploration of Novel Oxidative Transformations Beyond Epoxidation and Baeyer-Villiger
While the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones are the most well-known applications of this compound, current research is exploring its use in a wider range of oxidative transformations. slideshare.netdoubtnut.com The oxidation of heteroatoms is a significant area of this research. For example, tertiary amines and aromatic nitrogen-containing heterocycles can be oxidized to their corresponding N-oxides, and primary aromatic amines can be converted to nitro compounds using peracids. slideshare.net Similarly, thioethers are readily oxidized to sulfoxides and sulfones. slideshare.net
More novel applications are also emerging. For instance, the oxidation of quinolone derivatives possessing a secondary amino group with m-chlorothis compound has been shown to produce nitroxide radicals in the initial step. researchgate.net This reactivity opens up possibilities for the synthesis of stable radicals and for studying radical-mediated processes.
The scope of substrates for oxidation by this compound and related peracids is also being expanded. Research has shown the oxidation of furfural, a bio-based platform molecule, using hydrogen peroxide with a heterogeneous catalyst can yield valuable products like tartaric acid. rsc.org While this example does not directly use this compound, it points towards the potential for using peracids in the valorization of biorenewable feedstocks. Furthermore, the oxidation of alkylarenes to benzoic acids using light-driven, copper-catalyzed protocols with oxygen as the terminal oxidant provides a modern alternative to traditional methods. nih.govrsc.org
The table below presents a selection of oxidative transformations using this compound beyond the classical epoxidation and Baeyer-Villiger reactions.
| Substrate | Product | Transformation |
| Tertiary Amines | N-Oxides | Oxidation of nitrogen. slideshare.net |
| Primary Aromatic Amines | Nitro Compounds | Oxidation of nitrogen. slideshare.net |
| Thioethers | Sulfoxides/Sulfones | Oxidation of sulfur. slideshare.net |
| Quinolones | Nitroxide Radicals | Oxidation of secondary amino group. researchgate.net |
Development of Robust and Recyclable this compound Catalytic Systems
The development of robust and recyclable catalytic systems is crucial for the sustainable application of this compound in large-scale synthesis. A significant advancement in this area is the use of polymer-supported reagents. For example, poly(peroxybenzoic acid) (PPBA) can be generated in situ from poly(benzoic acid) (PBA) and hydrogen peroxide. rsc.org This heterogeneous catalyst is effective for both alkene epoxidation and alcohol oxidation and can be easily recovered and reused multiple times without a significant loss of activity. rsc.org
Heterogeneous metal-based catalysts are also being explored for oxidations that can be conceptually linked to peracid chemistry. For instance, Fe³⁺ immobilized on an alumina (B75360) matrix has been used as a heterogeneous Fenton-like catalyst for the degradation of benzoic acid, demonstrating the potential for supported metal catalysts in related oxidation processes. researchgate.net Similarly, copper-based catalysts have been employed for the aerobic oxidation of alkylarenes to benzoic acids. nih.govrsc.org While not directly involving pre-formed this compound, these systems often proceed through peroxy intermediates and highlight the trend towards heterogeneous catalysis in oxidation chemistry.
The design of catalysts that can be easily separated from the reaction mixture, for example, through filtration, is a key objective. This not only simplifies product purification but also minimizes catalyst leaching into the product, which is particularly important in the pharmaceutical industry. The development of catalysts that are stable under the reaction conditions and can withstand multiple reaction cycles is essential for their practical application.
The table below summarizes different approaches to robust and recyclable catalytic systems for oxidations related to this compound.
| Catalytic System | Description | Advantages |
| Poly(peroxybenzoic acid) | Peracid functionality is part of a polymer backbone. rsc.org | Recyclable, heterogeneous, easy to separate from the reaction mixture. |
| Supported Metal Catalysts (e.g., Fe³⁺/Al₂O₃) | Metal ions are immobilized on a solid support. researchgate.net | Heterogeneous, potential for continuous flow applications. |
| Light-driven Copper Catalysis | Uses a simple copper salt as a catalyst for aerobic oxidation. nih.govrsc.org | Utilizes an inexpensive and abundant metal, can be driven by light. |
Application of Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Mechanisms
A deeper understanding of reaction mechanisms is essential for optimizing existing processes and discovering new transformations. Advanced spectroscopic and in situ monitoring techniques are powerful tools for elucidating the intricate details of this compound-mediated reactions. In situ spectroscopy allows for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling, providing a dynamic picture of the reaction progress. nih.gov
Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy have been used to monitor the formation of diazonium salts and their subsequent reactions, demonstrating the utility of this method for tracking reactive intermediates. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is another valuable tool, particularly for studying reactions involving radical species. For example, in situ EPR has been used to investigate the oxidation of quinolones with peracids, confirming the generation of nitroxide radicals. researchgate.net This technique can provide insights into the electronic structure and environment of paramagnetic species.
The combination of electrochemical methods with spectroscopy, known as spectroelectrochemistry, can also provide detailed mechanistic information. nih.govsemanticscholar.org While not directly applied to this compound in the provided search results, the mechanistic study of the electrochemical oxidation of dihydroxybenzoic acid highlights how these techniques can be used to understand electron transfer processes and subsequent chemical reactions. nih.gov Kinetic studies, often performed using spectroscopic methods, are also fundamental to understanding reaction mechanisms, as demonstrated by early kinetic studies on the oxidation of olefins with perbenzoic acids. researchgate.netrsc.org
The application of these advanced analytical techniques will continue to be crucial for unraveling complex reaction pathways, identifying key intermediates, and developing more efficient and selective oxidation protocols using this compound.
The table below lists some advanced analytical techniques and their applications in studying this compound reaction mechanisms.
| Technique | Application | Insights Gained |
| In Situ FTIR Spectroscopy | Real-time monitoring of reactant, intermediate, and product concentrations. nih.gov | Reaction kinetics, identification of transient species, optimization of reaction conditions. |
| In Situ EPR Spectroscopy | Detection and characterization of radical intermediates. researchgate.net | Confirmation of radical mechanisms, understanding of electronic structure. |
| Spectroelectrochemistry | Studying electron transfer processes and subsequent reactions. nih.govsemanticscholar.org | Elucidation of redox mechanisms, identification of electrochemically generated intermediates. |
| Kinetic Studies | Measuring reaction rates under various conditions. researchgate.netrsc.org | Determination of rate laws, understanding the influence of substituents and reaction parameters. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing perbenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via the reaction of sodium methoxide with hydrogen peroxide in methanol, followed by hydrolysis and extraction with chloroform . Key optimization factors include:
- Temperature control : Maintain <10°C to prevent runaway exothermic reactions.
- Reagent purity : Use anhydrous hydrogen peroxide to minimize side reactions.
- Solvent selection : Chloroform is preferred over ethers due to higher stability and yield (82.5–86% reported) .
- Validation : Confirm purity via iodometric titration (quantifying active oxygen content) .
- Data Table :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Chloroform | 82.5–86 | |
| Reaction Temperature | <10°C | N/A |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : this compound is a fire hazard (H240, H271) and irritant (H315, H319) . Essential protocols include:
- Storage : Keep in airtight containers at 2–8°C, away from reducing agents or heat sources.
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis .
- Decomposition mitigation : Avoid contact with transition metals (e.g., Fe, Cu) to prevent catalytic decomposition .
Q. How should researchers characterize this compound’s purity and structural identity?
- Methodological Answer : Combine analytical techniques:
- Iodometric titration : Quantify active oxygen content to assess purity .
- Spectroscopy : Use IR (O-O stretch at ~800 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.0 ppm) for structural confirmation .
- Melting point : Validate against literature values (41–43°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated epoxidations?
- Methodological Answer : Discrepancies often arise from:
- Substrate purity : Trace moisture or peroxidases in styrene may alter yields.
- Reaction stoichiometry : Use molar ratios of 1.1:1 (peracid:alkene) to ensure complete conversion .
- Analytical variability : Standardize HPLC or GC methods for epoxide quantification.
- Guidance : Replicate studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and compare with prior methodologies .
Q. What experimental designs are recommended for studying this compound’s stability under varying storage conditions?
- Methodological Answer : Design a factorial experiment:
- Variables : Temperature (4°C, 25°C), light exposure (dark vs. UV), solvent (chloroform vs. water).
- Metrics : Monitor decomposition via iodometric titration weekly for 8 weeks.
- Statistical analysis : Use ANOVA to identify significant degradation factors.
Q. How can computational methods complement experimental studies of this compound’s reactivity?
- Methodological Answer :
- DFT calculations : Model transition states for epoxidation to predict regioselectivity.
- Kinetic simulations : Correlate experimental rate constants with computational activation energies.
- Validation : Cross-check computational results with experimental IR/NMR data .
Data Presentation & Reproducibility
Q. What are best practices for documenting this compound synthesis in research publications?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed procedures : Specify molar ratios, stirring rates, and purification steps.
- Supplementary data : Include raw titration results, spectral peaks, and safety logs .
- Reproducibility : Provide step-by-step protocols in supporting information for peer validation .
Q. How should researchers address unexpected byproducts in this compound reactions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
